

Spectral Analysis of Sodium Diformylamide: A Technical Guide

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Compound of Interest

Compound Name: Sodium diformylamide

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This technical guide provides a comprehensive overview of the spectral data for **sodium diformylamide** ($\text{C}_2\text{H}_2\text{NNaO}_2$), a versatile reagent in organic synthesis. The document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

Sodium diformylamide is a valuable synthetic intermediate, notably utilized as a formamide equivalent in various chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a summary of its key spectral features to aid researchers in its identification and application.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for **sodium diformylamide** based on its chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Expected Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	DMSO- d_6	8.5 - 9.0	Singlet	Formyl proton (-CHO)
^{13}C	DMSO- d_6	160 - 165	Singlet	Carbonyl carbon (C=O)

Note: The exact chemical shift can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Expected Frequency Range (cm^{-1})	Vibrational Mode	Functional Group	Intensity
1680 - 1720	C=O stretch	Carbonyl	Strong
1300 - 1350	C-N stretch	Amide	Medium
2800 - 2900	C-H stretch	Formyl C-H	Weak

Table 3: Mass Spectrometry (MS) Data

Technique	Expected m/z	Assignment
Electrospray Ionization (ESI-)	72.01	$[\text{M}-\text{Na}]^-$ (diformylamide anion)
High-Resolution MS (HRMS)	94.9983	$[\text{M}]^-$ (Monoisotopic mass of the diformylamide anion)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **Sodium diformylamide** (5-20 mg)
- Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)
- 5 mm NMR tubes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Accurately weigh 5-20 mg of **sodium diformylamide** and transfer it to a clean, dry vial.
- Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is a common choice for polar organic salts).
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution into a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Shimming should be performed to optimize magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **sodium diformylamide**.

Materials:

- **Sodium diformylamide** (1-2 mg)
- Potassium bromide (KBr, spectroscopic grade, ~100 mg)
- Mortar and pestle

- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Place approximately 1-2 mg of **sodium diformylamide** and ~100 mg of dry KBr powder into an agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

- **Sodium diformylamide** (~1 mg)
- HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)
- Mass spectrometer with an electrospray ionization (ESI) source

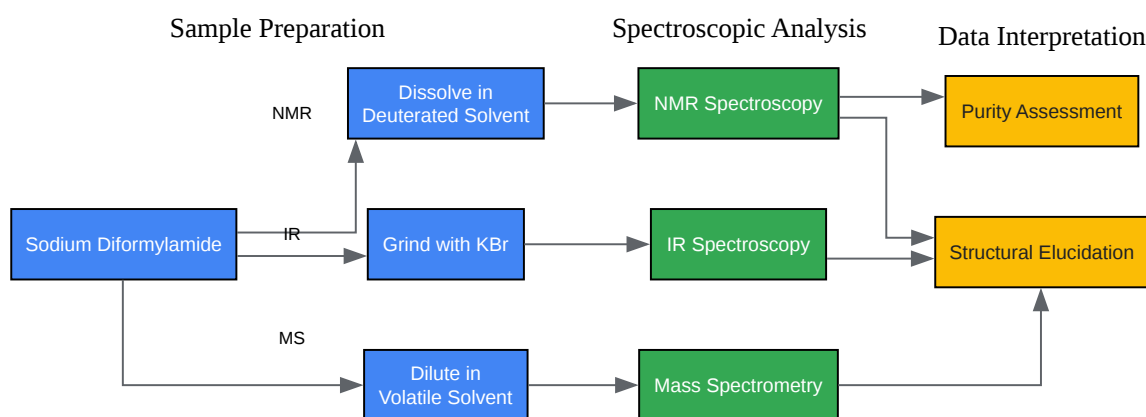
Procedure:

- Prepare a dilute solution of **sodium diformylamide** (~0.1 mg/mL) in a suitable solvent.
- Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule.
- For accurate mass measurement, use a high-resolution mass spectrometer and perform calibration according to the manufacturer's instructions.

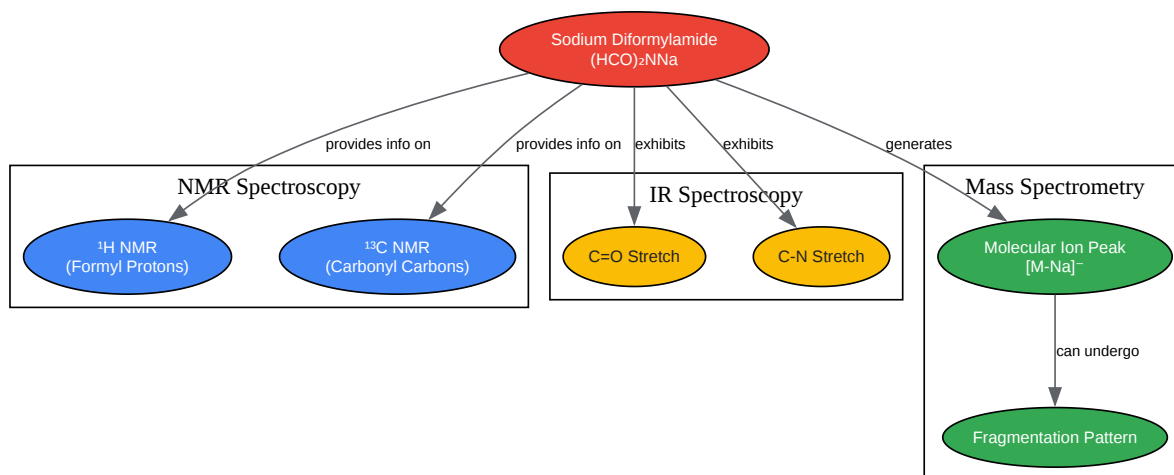
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **sodium diformylamide**.



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A logical workflow for the spectral analysis of **sodium diformylamide**.



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Relationship between spectral data and the structure of **sodium diformylamide**.

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